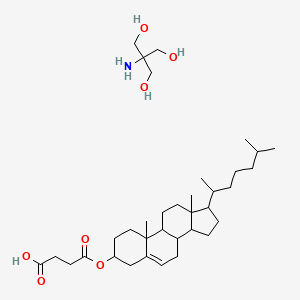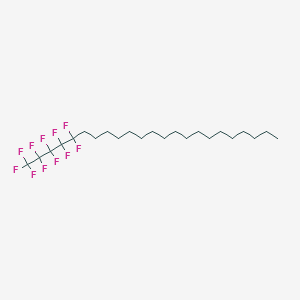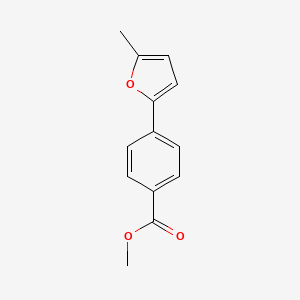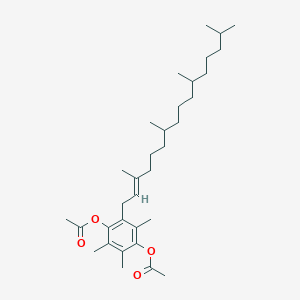
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is a chemical compound derived from cholesterol. It is known for its ability to solubilize proteins and membranes, making it a valuable tool in various scientific and industrial applications . This compound is often used as an anionic detergent and has applications in biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt typically involves the esterification of cholesterol with succinic anhydride, followed by the formation of the tris salt. The reaction conditions generally include:
Esterification: Cholesterol is reacted with succinic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.
Salt Formation: The resulting cholesteryl hemisuccinate is then neutralized with tris(hydroxymethyl)aminomethane to form the tris salt. This step is usually performed in an aqueous or methanolic solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cholesterol and succinic anhydride are reacted in industrial reactors.
Purification: The product is purified through crystallization or chromatography to remove any unreacted starting materials and by-products.
Salt Formation: The purified cholesteryl hemisuccinate is then converted to the tris salt using tris(hydroxymethyl)aminomethane in large-scale mixers.
Análisis De Reacciones Químicas
Types of Reactions
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt has a wide range of applications in scientific research:
Chemistry: Used as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its potential as an antitumor agent due to its antiproliferative properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with lipid membranes. It stabilizes large unilamellar vesicles, which can encapsulate drugs, oligonucleotides, or other therapeutic agents. The molecular targets include membrane proteins and lipid bilayers, where it can alter membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryl hemisuccinate: Similar in structure but lacks the tris salt component.
Cholesteryl acetate: Another cholesterol derivative used for different applications.
Cholesteryl oleate: Used in lipid research and as a model compound for studying lipid metabolism.
Uniqueness
3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt is unique due to its combination of cholesterol-derived structure and the presence of the tris salt, which enhances its solubility and utility in various applications. Its ability to stabilize vesicles and solubilize proteins makes it particularly valuable in biochemical and pharmaceutical research .
Propiedades
Fórmula molecular |
C35H61NO7 |
|---|---|
Peso molecular |
607.9 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2 |
Clave InChI |
SLDYONDUXRBLLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)
![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)





![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)

![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)


![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
